molecular formula C17H16N2S B3221451 1-benzyl-2-(methylsulfanyl)-5-phenyl-1H-imidazole CAS No. 1207010-21-6

1-benzyl-2-(methylsulfanyl)-5-phenyl-1H-imidazole

Cat. No.: B3221451
CAS No.: 1207010-21-6
M. Wt: 280.4
InChI Key: MJEOGKOWHWQGHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Imidazole (B134444) Heterocycle in Organic and Medicinal Chemistry

The imidazole nucleus is a fundamental building block in numerous biologically active molecules, both naturally occurring and synthetic. nih.govmdpi.com Its prevalence is highlighted by its presence in the essential amino acid histidine, which plays a crucial role in enzyme catalysis and protein structure. The amphoteric nature of the imidazole ring, allowing it to act as both a weak acid and a weak base, along with its ability to participate in hydrogen bonding and coordination with metal ions, underpins its diverse biological functions. nih.gov In medicinal chemistry, the imidazole scaffold is a key component in a wide range of pharmaceuticals, including antifungal agents, antihistamines, and anticancer drugs. mdpi.com

Overview of Substituted Imidazoles as Research Targets

The functionalization of the imidazole core at its various positions allows for the fine-tuning of its physicochemical and biological properties. jocpr.com The synthesis of substituted imidazoles is a vibrant area of chemical research, with a continuous development of novel and efficient synthetic methodologies. researchgate.net Researchers are particularly interested in creating libraries of substituted imidazoles to explore their potential in various therapeutic areas, including but not limited to, targeting enzymes, receptors, and ion channels. jocpr.com The diverse biological activities exhibited by substituted imidazoles make them attractive candidates for drug discovery and development programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-2-methylsulfanyl-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-20-17-18-12-16(15-10-6-3-7-11-15)19(17)13-14-8-4-2-5-9-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEOGKOWHWQGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Conclusion

1-benzyl-2-(methylsulfanyl)-5-phenyl-1H-imidazole represents a specific example within the vast and important class of substituted imidazoles. While direct research on this compound is limited, its structure allows for the formulation of plausible synthetic strategies and predictions of its chemical properties based on the well-established chemistry of its constituent functional groups. The combination of the benzyl (B1604629), phenyl, and methylsulfanyl substituents on the imidazole (B134444) core suggests potential for this molecule in medicinal chemistry as a scaffold for the development of new therapeutic agents and as a versatile intermediate in organic synthesis. Further experimental investigation is necessary to fully elucidate the chemical and biological profile of this intriguing imidazole derivative.

Future Directions and Research Perspectives for 1 Benzyl 2 Methylsulfanyl 5 Phenyl 1h Imidazole

Development of Novel Synthetic Routes

The future synthesis of 1-benzyl-2-(methylsulfanyl)-5-phenyl-1H-imidazole and its analogs is geared towards improving efficiency, sustainability, and accessibility. While traditional methods for creating substituted imidazoles exist, modern synthetic chemistry offers several avenues for developing novel and more effective routes.

Future research will likely focus on multicomponent reactions (MCRs), which allow for the construction of complex molecules like 1,2,5-trisubstituted imidazoles in a single step from readily available starting materials. nih.govderpharmachemica.com These one-pot syntheses are highly efficient, reducing time, cost, and waste. The development of novel catalytic systems is another critical area. For instance, copper-catalyzed MCRs have proven effective for synthesizing 2,4,5-trisubstituted imidazoles with excellent yields. nih.govrsc.org Exploring other transition metal catalysts or even organocatalysts could lead to milder reaction conditions and improved substrate scope.

Furthermore, there is a significant push towards "green" chemistry principles. This includes the use of environmentally benign solvents (or solvent-free conditions), microwave-assisted synthesis to reduce reaction times, and the development of recyclable catalysts. derpharmachemica.com Such approaches not only make the synthesis more sustainable but can also improve yields and purity. A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies

Strategy Description Potential Advantages
Multicomponent Reactions (MCRs) Combining three or more reactants in a single step to form the final product. High atom economy, reduced waste, simplified purification.
Novel Catalysis Employing new metal-based or organo-catalysts to facilitate the reaction. Higher yields, milder conditions, improved regioselectivity. acs.org
Green Chemistry Approaches Utilizing solvent-free conditions, microwave irradiation, or eco-friendly solvents. Reduced environmental impact, faster reaction times, increased safety. derpharmachemica.com

| Flow Chemistry | Performing the synthesis in a continuous flow reactor instead of a batch process. | Precise control over reaction parameters, scalability, enhanced safety. |

Exploration of Additional Pharmacological Targets

The imidazole (B134444) scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities including anticancer, antifungal, and anti-inflammatory properties. nih.govresearchgate.net The specific substitution pattern of this compound suggests several promising, yet unexplored, pharmacological targets.

The presence of the 2-methylsulfanyl (or more broadly, 2-alkythio) group is of particular interest. Similar 2-alkythio-imidazole and 2-benzylthio-benzimidazole derivatives have demonstrated significant anticancer and antitubercular activity. nih.govscielo.br This suggests that this compound could be investigated as an inhibitor of key enzymes in cancer cell proliferation, such as tyrosine kinases, or as an agent targeting metabolic pathways in pathogens like Mycobacterium tuberculosis. nih.govscielo.br

Moreover, 2-imidazolthiones, which share a sulfur-containing C2 substituent, have shown antioxidant properties. nih.gov This opens the possibility of investigating the title compound for its potential to modulate oxidative stress, which is implicated in a variety of diseases including neurodegenerative disorders and inflammatory conditions. The structural features of the compound warrant screening against a panel of targets implicated in these widespread diseases.

Table 2: Potential Pharmacological Targets for Investigation

Therapeutic Area Potential Target Class Rationale based on Structural Analogs
Oncology Tyrosine Kinases, Apoptosis-regulating proteins 2-alkythio-benzenesulfonamide-imidazoles show high cytotoxic effects in cancer cell lines. nih.gov
Infectious Diseases Bacterial or Fungal Enzymes (e.g., GlcN-6-P synthase) Imidazole derivatives are known antimicrobials; docking studies confirm affinity for key enzymes. arabjchem.orgresearchgate.net
Inflammatory Diseases Cyclooxygenases (COX), 5-Lipoxygenase (5-LOX) The imidazole scaffold is a core component of many anti-inflammatory agents. nih.gov

| Neurodegenerative Diseases | Monoamine Oxidase (MAO), Cholinesterases | The antioxidant potential of related sulfur-containing imidazoles suggests neuroprotective applications. nih.gov |

Advanced Computational Drug Design Strategies

Computational methods are indispensable tools for accelerating drug discovery by predicting how a molecule will interact with a biological target. arabjchem.org For this compound, several in silico strategies can guide future research.

Molecular docking is a primary technique that can be used to predict the binding orientation and affinity of the compound within the active site of various proteins. researchgate.netsapub.org By screening the molecule against a library of known protein structures (e.g., from the Protein Data Bank), researchers can identify high-probability targets. For instance, docking studies on similar imidazole derivatives have successfully predicted their potential as inhibitors of fungal cytochrome P450 or bacterial GlcN-6-P synthase. arabjchem.orgsapub.org

Quantitative Structure-Activity Relationship (QSAR) studies can be employed once an initial set of derivatives is synthesized and tested. QSAR models establish a mathematical correlation between the chemical structure of the compounds and their biological activity, allowing researchers to predict the activity of new, unsynthesized derivatives and prioritize the most promising candidates. mdpi.com

Pharmacophore modeling can identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. This "pharmacophore" can then be used to virtually screen large compound libraries to find new molecules with different core structures but the same activity profile, or to guide the design of more potent derivatives of the original scaffold.

Expansion of Derivatization Libraries

Systematic derivatization of the this compound scaffold is a crucial step to explore its structure-activity relationship (SAR) and optimize its properties. The molecule offers three primary sites for modification: the N1-benzyl group, the C2-methylsulfanyl group, and the C5-phenyl group.

Creating a focused library of derivatives would involve systematically altering each of these substituents. For example, the phenyl ring of the benzyl (B1604629) group could be substituted with various electron-donating or electron-withdrawing groups to modulate electronic properties and potential π-π stacking interactions. The methyl group of the methylsulfanyl moiety could be replaced with longer alkyl chains, cyclic fragments, or other functional groups to alter lipophilicity and steric profile. Finally, the C5-phenyl ring can be substituted or replaced with other aromatic or heterocyclic rings to explore interactions with different regions of a target's binding pocket.

Table 3: Proposed Derivatization Strategies

Position Moiety to Modify Examples of Modifications Rationale
N1 Benzyl Group Substitution on the phenyl ring (e.g., -Cl, -F, -OCH₃, -NO₂). Replacement with other alkyl or aryl groups. To probe electronic requirements and steric tolerance at the N1 position.
C2 Methylsulfanyl Group Variation of the alkyl chain (ethyl, propyl, etc.). Replacement with other thioethers (e.g., benzylthio). Oxidation to sulfoxide (B87167) or sulfone. To modulate lipophilicity, metabolic stability, and hydrogen bonding capacity.

| C5 | Phenyl Group | Substitution on the phenyl ring (e.g., -OH, -NH₂, -COOH). Replacement with other heterocycles (e.g., pyridine, thiophene). | To introduce new interaction points (e.g., hydrogen bond donors/acceptors) and explore different binding orientations. |

Potential for Multi-Targeted Ligands Based on the Imidazole Scaffold

The complexity of diseases like cancer and neurodegenerative disorders has spurred interest in multi-targeted ligands, or drugs that can modulate multiple biological targets simultaneously. The imidazole scaffold is an excellent starting point for developing such agents due to its structural versatility and ability to engage in various types of molecular interactions. nih.govdocumentsdelivered.com

The this compound structure possesses distinct chemical regions that can be independently optimized to interact with different targets. For example, by functionalizing the C5-phenyl group, one could achieve affinity for a kinase active site, while modifications to the N1-benzyl group could be tailored to interact with a secondary target, such as a protein involved in angiogenesis or inflammation. This approach could lead to drugs with enhanced efficacy or the ability to overcome drug resistance. researchgate.net The development of hybrid molecules, where the core imidazole scaffold links two different pharmacophores, is a promising strategy that merits significant investigation. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-benzyl-2-(methylsulfanyl)-5-phenyl-1H-imidazole, and how can purity be validated?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted benzene-1,2-diamines with aldehydes under acidic conditions (e.g., p-toluenesulfonic acid in DMF at reflux) . Purification typically involves column chromatography with chloroform/ethyl acetate/hexane (2:3:3) eluents . Purity validation requires multi-technique analysis:

  • Elemental analysis : Compare calculated vs. experimental C, H, N, S content (e.g., deviations <0.4% indicate high purity) .
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl protons at δ 5.77–5.81 ppm; methylsulfanyl at δ 3.22–3.25 ppm) and FTIR for functional groups (C=N stretch at ~1618 cm⁻¹) .

Q. How do reaction conditions (solvent, catalyst) influence yield in imidazole synthesis?

  • Key factors :

  • Solvent : Polar aprotic solvents like DMF enhance reaction rates by stabilizing intermediates .
  • Catalyst : Acidic catalysts (e.g., p-TSA) promote cyclization but may require neutralization post-reaction to avoid side products .
  • Temperature : Reflux (100–120°C) ensures complete cyclization but may degrade thermally sensitive substituents; lower temperatures (60–80°C) with prolonged reaction times are alternatives .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies of this compound in pharmacological contexts?

  • Methodology :

  • Substituent variation : Modify benzyl (e.g., 4-fluoro, 4-chloro) or phenyl groups to assess impacts on bioactivity. For example, 4-fluorobenzyl analogs show enhanced metabolic stability in cytotoxicity assays .
  • Functional group replacement : Replace methylsulfanyl with sulfonyl or carboxyl groups to modulate electronic properties and binding affinity .
  • Biological assays : Pair synthetic modifications with in vitro cytotoxicity (e.g., MTT assay) and enzymatic inhibition (e.g., EGFR kinase assays) to correlate structural changes with activity .

Q. How can computational methods (e.g., molecular docking) predict binding modes of this compound to targets like EGFR?

  • Protocol :

  • Docking software : Use AutoDock Vina or Schrödinger Suite with crystal structures of EGFR (PDB: 1M17).
  • Key parameters : Grid boxes centered on ATP-binding sites, Lamarckian genetic algorithm for conformational sampling .
  • Validation : Compare docking poses with known inhibitors (e.g., erlotinib). For example, the methylsulfanyl group may occupy hydrophobic pockets, while the benzyl ring engages π-π stacking with Tyr residues .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Approach :

  • Comparative analysis : Reconcile divergent results by standardizing assay protocols (e.g., cell lines, incubation times). For instance, IC₅₀ discrepancies in cytotoxicity may arise from HeLa vs. MCF-7 cell line sensitivities .
  • Analytical validation : Re-examine compound purity (via HPLC-MS) to rule out impurities as confounding factors .
  • Computational cross-check : Use molecular dynamics simulations to assess binding stability under varying pH or solvation conditions .

Methodological and Technical Guidance

Q. What are best practices for characterizing synthetic intermediates and byproducts?

  • Techniques :

  • LC-MS : Identify low-abundance byproducts (e.g., N-alkylation side products) with high sensitivity .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures, particularly for regioisomers .
  • X-ray crystallography : Resolve ambiguous stereochemistry for crystalline intermediates .

Q. How can ADMET properties be optimized for this compound in preclinical development?

  • Strategies :

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve aqueous solubility, monitored via LogP calculations (ChemAxon) .
  • Metabolic stability : Incorporate deuterium at metabolically labile sites (e.g., benzyl positions) to prolong half-life, validated via liver microsome assays .
  • Toxicity screening : Use in silico tools (e.g., ProTox-II) to predict hepatotoxicity and prioritize low-risk analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-2-(methylsulfanyl)-5-phenyl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-benzyl-2-(methylsulfanyl)-5-phenyl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.